2-Butoxy-4-chloro-1,3-difluorobenzene
Description
2-Butoxy-4-chloro-1,3-difluorobenzene (C₁₀H₁₁ClF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a butoxy group. Its molecular weight is 220.643 g/mol, with a monoisotopic mass of 220.046649 g/mol . The compound’s structure includes fluorine atoms at positions 1 and 3, a chlorine atom at position 4, and a butoxy group (-OC₄H₉) at position 2. The ChemSpider ID is 68735602, and its MDL number is MFCD29044098 .
Properties
IUPAC Name |
3-butoxy-1-chloro-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSJRXHLFNCLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-chloro-1,3-difluorobenzene typically involves the halogenation and alkylation of benzene derivatives. One common method includes the reaction of 4-chloro-1,3-difluorobenzene with butanol in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2-Butoxy-4-chloro-1,3-difluorobenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chloro-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-butoxy-4-chloro-1,3-difluorobenzene, the following structurally related difluorobenzene derivatives are analyzed (Table 1):
Table 1: Structural and Physical Properties of Selected Difluorobenzene Derivatives
Key Comparisons
Structural Differences: Substituent Types: Unlike brominated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene), the butoxy-chloro derivative incorporates an oxygen-containing alkoxy group, which enhances solubility in polar solvents compared to bromine’s electronegative but non-polar nature . Positional Effects: The 1,3-difluoro substitution in the butoxy compound contrasts with the 2,3-difluoro pattern in brominated analogs.
Physical Properties :
- The butoxy derivative’s molecular weight (220.64 g/mol) is higher than brominated difluorobenzenes (192.98–271.89 g/mol), primarily due to the butoxy group’s larger alkyl chain .
- Boiling points for brominated derivatives (e.g., 234°C for 1-bromo-2,3-difluorobenzene) suggest higher volatility compared to the butoxy compound, though data for the latter are unavailable .
Applications :
- Brominated Derivatives : Used as reagents in natural product synthesis (e.g., 1-bromo-2,3-difluorobenzene) or industrial manufacturing (e.g., 1,4-dibromo-2,3-difluorobenzene) .
- Butoxy-Chloro Derivative : Likely serves as a specialty intermediate in pharmaceuticals or agrochemicals due to its mixed halogen-alkoxy functionality, though specific applications require further study .
The butoxy compound’s safety profile is undocumented in the provided sources, but alkoxy groups generally reduce acute toxicity compared to halogens like bromine .
Research Findings and Implications
- Reactivity Trends : Brominated difluorobenzenes exhibit higher electrophilicity at the para position relative to fluorine, whereas the butoxy group in this compound may direct substitution to ortho/para positions via resonance effects .
- Synthetic Utility : The butoxy compound’s chlorine atom offers a site for further functionalization (e.g., cross-coupling reactions), a feature less explored in brominated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
